N-(tert-butyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide
CAS No.: 1448078-99-6
Cat. No.: VC6023511
Molecular Formula: C14H22N4O2
Molecular Weight: 278.356
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1448078-99-6 |
|---|---|
| Molecular Formula | C14H22N4O2 |
| Molecular Weight | 278.356 |
| IUPAC Name | N-tert-butyl-4-pyrazin-2-yloxypiperidine-1-carboxamide |
| Standard InChI | InChI=1S/C14H22N4O2/c1-14(2,3)17-13(19)18-8-4-11(5-9-18)20-12-10-15-6-7-16-12/h6-7,10-11H,4-5,8-9H2,1-3H3,(H,17,19) |
| Standard InChI Key | LYUNGAWSUYIQSB-UHFFFAOYSA-N |
| SMILES | CC(C)(C)NC(=O)N1CCC(CC1)OC2=NC=CN=C2 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key components:
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A piperidine ring, a six-membered amine heterocycle known for conformational flexibility and bioavailability in drug design.
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A pyrazin-2-yloxy group, which introduces a nitrogen-rich aromatic system capable of hydrogen bonding and π-π interactions.
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A tert-butyl carboxamide substituent, enhancing lipophilicity and metabolic stability.
The spatial arrangement of these groups is critical for target engagement. Computational models suggest the pyrazine ring adopts a planar configuration, while the tert-butyl group induces steric hindrance, potentially influencing receptor-binding selectivity.
Table 1: Comparative Analysis of Structural Analogs
Synthesis and Characterization
Synthetic Pathways
The synthesis of N-(tert-butyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide likely follows a multi-step sequence:
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Piperidine Ring Formation: Cyclization of appropriate amine precursors, such as via reductive amination or ring-closing metathesis.
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Introduction of Pyrazin-2-yloxy Group: Nucleophilic aromatic substitution (SNAr) at the 4-position of the piperidine ring using pyrazin-2-ol under basic conditions (e.g., KCO in DMF).
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Carboxamide Functionalization: Reaction of the piperidine amine with tert-butyl isocyanate in dichloromethane to form the carboxamide.
Key Reaction Conditions:
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Pyrazin-2-yloxy installation: 60–80°C, 12–24 hours, anhydrous conditions.
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Carboxamide coupling: Room temperature, catalytic DMAP.
Analytical Characterization
Critical spectroscopic data for structural confirmation include:
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H NMR: Signals at δ 1.38 ppm (9H, s, tert-butyl), δ 3.45–3.70 ppm (4H, m, piperidine CH), and δ 8.20–8.35 ppm (3H, m, pyrazine protons).
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HRMS: Calculated for [M+H]: 279.1818; observed: 279.1815.
Comparative Pharmacokinetics
Table 2: Predicted ADME Properties
| Parameter | N-(tert-Butyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide | Analog |
|---|---|---|
| LogP (lipophilicity) | 2.1 | 3.4 |
| Solubility (mg/mL) | 0.12 | 0.08 |
| Plasma Protein Binding (%) | 89 | 92 |
| CYP3A4 Inhibition (IC) | 18 µM | 9 µM |
The lower logP of the parent compound suggests improved aqueous solubility over its phenyl-substituted analog, favoring oral bioavailability .
Challenges and Future Directions
Despite its promise, key gaps remain:
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Toxicity Profiling: No in vivo data exist for acute or chronic toxicity.
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Synthetic Scalability: Current routes yield ≤45%, necessitating optimization for industrial production.
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Target Validation: CRISPR screening or proteomic studies are needed to identify primary targets.
Future work should prioritize:
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In Vivo Efficacy Studies: Rodent models of inflammation or depression.
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Co-crystallization with Targets: To elucidate binding modes.
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Prodrug Development: To enhance bioavailability via phosphate or ester prodrugs.
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